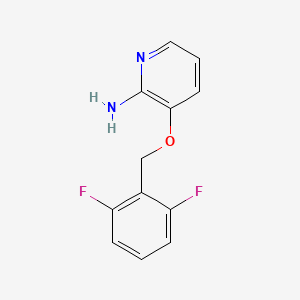![molecular formula C12H10F3NO B3104980 1-[4-(三氟甲氧基)苯基]环丁烷甲腈 CAS No. 151157-62-9](/img/structure/B3104980.png)
1-[4-(三氟甲氧基)苯基]环丁烷甲腈
描述
科学研究应用
化学行为和反应
螺[环丁烷-1,1'-1'H-苊]离子形成
研究探索了 1,6-二氢苊的环丁基化,导致螺[环丁烷-1,1'-1'H-苊]离子的形成。该离子表现出独特的化学行为,例如在高温下环丁烷环的扩张 (Oda 等,1999)。
动力学和热力学研究
已经进行了环丁烯衍生物的动力学和热力学酸度的研究。这些研究包括共轭阴离子中反芳香性的影响以及苯基对气相酸度的影响 (Bernasconi 等,2004)。
合成和表征
聚合物合成
含硅氧烷的全氟环丁烷 (PFCB) 芳香聚醚的合成和表征已得到详细说明。这项研究对于开发具有明确线性结构的新型氟硅氧烷聚合物至关重要 (Smith & Babb,1996)。
抗氧化特性
苯硒基-1H-1,2,3-三唑-4-甲腈,包括使用 1-[4-(三氟甲氧基)苯基]环丁烷甲腈合成的化合物,已对其抗氧化特性进行了研究。这些化合物已显示出显着的抗氧化作用 (Savegnago 等,2016)。
属性
IUPAC Name |
1-[4-(trifluoromethoxy)phenyl]cyclobutane-1-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO/c13-12(14,15)17-10-4-2-9(3-5-10)11(8-16)6-1-7-11/h2-5H,1,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNTNAULRPWEWSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)C2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Trifluoromethoxy)phenyl]cyclobutanecarbonitrile | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

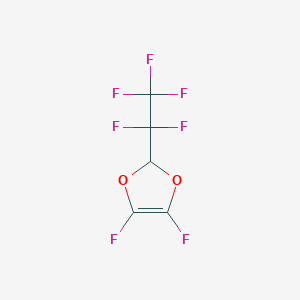
![3-[(4-Methoxyphenyl)sulfonyl]-propan-1-ol](/img/structure/B3104905.png)
![1-Propanol, 3-[(4-fluorophenyl)sulfonyl]-](/img/structure/B3104911.png)
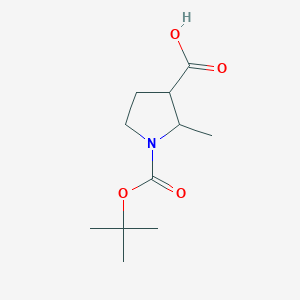

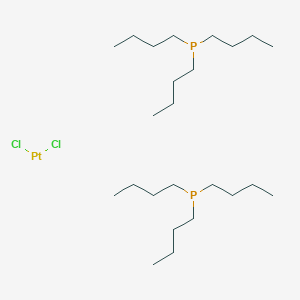
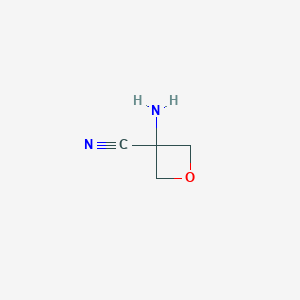
![tert-Butyl (R)-3-(7-chloro-2-(2-methylisonicotinamido)-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate](/img/structure/B3104943.png)
![1-{[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene]sulfonyl}pyrrolidine](/img/structure/B3104960.png)


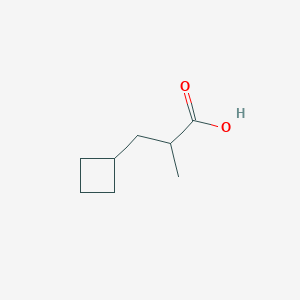
![3-[(4-Fluorophenyl)methoxy]pyridin-2-amine](/img/structure/B3104997.png)
